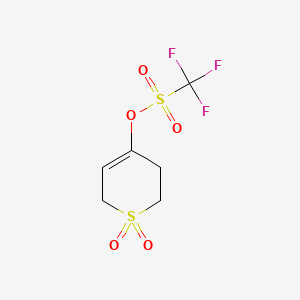

1,1-Dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC20483472

Molecular Formula: C6H7F3O5S2

Molecular Weight: 280.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7F3O5S2 |

|---|---|

| Molecular Weight | 280.2 g/mol |

| IUPAC Name | (1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C6H7F3O5S2/c7-6(8,9)16(12,13)14-5-1-3-15(10,11)4-2-5/h1H,2-4H2 |

| Standard InChI Key | DQPGNMXRFIVELB-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC=C1OS(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound’s systematic name, 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate, delineates its core components:

-

Thiopyran backbone: A six-membered heterocyclic ring containing one sulfur atom. The "3,6-dihydro-2H" designation indicates partial unsaturation, with double bonds at positions 2,3 and 5,6, yielding a dihydro structure .

-

1,1-Dioxido group: The sulfur atom in the thiopyran ring is oxidized to a sulfone (SO₂), enhancing the ring’s electronic stability and reactivity .

-

Trifluoromethanesulfonate (triflate) group: A highly electron-withdrawing substituent (-OSO₂CF₃) attached at the 4-position of the thiopyran ring. This group is renowned for its role as a superior leaving group in nucleophilic substitution reactions .

The molecular formula is deduced as C₆H₇F₃O₅S₂, with a calculated molecular weight of 280.25 g/mol.

Stereochemical Considerations

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate is inferred from methodologies described in antimicrobial oxazolidinone patents . A plausible pathway involves:

Oxidation of Thiopyran Sulfoxide

-

Formation of sulfoxide: Initial oxidation of 3,6-dihydro-2H-thiopyran-4-thiol with hydrogen peroxide yields the corresponding sulfoxide .

-

Sulfone formation: Further oxidation with a strong oxidizing agent (e.g., meta-chloroperbenzoic acid) converts the sulfoxide to the 1,1-dioxido (sulfone) derivative .

-

Triflation: Reaction of the sulfone with triflic anhydride (CF₃SO₂)₂O in the presence of a base (e.g., pyridine) introduces the triflate group at the 4-position .

This route parallels the Pummerer-type reactions cited in the patent literature, where sulfoxides are transformed into α,β-unsaturated sulfides or sulfones .

Alternative Pathway via Electrophilic Substitution

Direct electrophilic substitution on pre-formed 1,1-dioxido-3,6-dihydro-2H-thiopyran could involve:

-

Lithiation at the 4-position using LDA (lithium diisopropylamide), followed by quenching with triflic anhydride .

Physical and Chemical Properties

Estimated Physicochemical Data

While direct experimental data for this compound is absent, properties are extrapolated from structurally analogous compounds :

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1350–1300 cm⁻¹ (S=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .

-

NMR:

Reactivity and Functional Utility

Nucleophilic Displacement

The triflate group’s exceptional leaving ability facilitates:

-

Suzuki-Miyaura couplings: Palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives .

-

Grignard reactions: Formation of carbon-sulfur bonds via alkyl or aryl magnesium halides .

Stability Considerations

The sulfone moiety stabilizes the thiopyran ring against ring-opening reactions, while the triflate group’s hydrolytic sensitivity necessitates anhydrous handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume